7-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid
Beschreibung
Eigenschaften
IUPAC Name |
7-aminoimidazo[1,2-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-5-1-2-11-4-6(8(12)13)10-7(11)3-5/h1-4H,9H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMMFKLCTIIEGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1279816-65-7 | |
| Record name | 7-aminoimidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Structural Overview and Synthetic Challenges
7-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1279816-65-7) features a fused bicyclic system with an electron-rich imidazo[1,2-a]pyridine core. The amino group at position 7 and carboxylic acid at position 2 introduce polarity, complicating traditional purification methods. Steric hindrance around the carboxylic acid necessitates precise reaction control to avoid decarboxylation.
Key Functional Group Considerations
The carboxylic acid at C2 typically derives from nitrile hydrolysis or oxidation of methyl groups, while the C7 amino group is introduced via nucleophilic substitution or reductive amination. Competing reactivity at N1 and C3 positions requires protective strategies during multi-step syntheses.
Nitrile Hydrolysis Routes
The most widely implemented industrial method adapts the 2-cyanopyridine hydrolysis protocol detailed in Chinese patent CN101602715A.
Alkaline Hydrolysis of 7-Aminoimidazo[1,2-a]pyridine-2-carbonitrile
In a representative procedure:
- Reaction Setup : 7-Aminoimidazo[1,2-a]pyridine-2-carbonitrile (1 mol) and deionized water (2:1 mass ratio) are heated to 60°C with stirring.
- Base Addition : 30% NaOH (1.2 mol equivalents) is added dropwise over 30 minutes.
- Reflux : Maintained at 70°C for 8 hours, converting nitrile to sodium carboxylate.
- Acidification : Cool to 40°C, adjust to pH 3.5 with 30% HCl, precipitating the carboxylic acid.
- Extraction : Crude product is dissolved in ethanol (3:1 mass ratio), filtered, and crystallized at 4°C.
This method achieves 89.6% yield with 98.2% purity (HPLC), though residual sodium chloride necessitates recrystallization.
Optimization Parameters
| Variable | Optimal Range | Yield Impact (±%) |
|---|---|---|
| NaOH Equivalents | 1.1–1.3 | +15/−8 |
| Reaction Time | 6–10 h | +12/−5 |
| Ethanol Volume | 2.5–3.5 L/kg | +9/−7 |
Prolonged heating beyond 10 hours promotes decomposition, reducing yield to 72%.
Iodine-Catalyzed Cyclization
Adapting the micellar catalysis approach from ACS Omega, the imidazo ring is constructed concurrently with carboxylic acid formation:
One-Pot Synthesis from 2-Aminopyridine
- Micellar System : CTAB (cetyltrimethylammonium bromide, 0.1 M) in water.
- Reactants :
- 2-Aminopyridine (1.2 eq)
- 2-Bromoacetophenone derivatives (1 eq)
- Iodine (0.3 eq as catalyst)
- Conditions : Sonicate 5 min, stir at 80°C for 6 hours.
- Oxidation : In situ H2O2 (1.5 eq) oxidizes methyl ketone to carboxylic acid.
This method provides 78–85% yield but requires chromatographic purification, limiting scalability.
Carboxylation via CO2 Insertion
Emerging electrochemical methods show promise for direct C2 carboxylation:
Electrosynthesis Protocol
- Cell Setup : Undivided cell with Pt electrodes, DMF/CO2 saturated.
- Substrate : 7-Aminoimidazo[1,2-a]pyridine (0.1 M).
- Conditions : −2.1 V vs Ag/AgCl, 25°C, 8 h.
- Workup : Acidify to pH 4, extract with ethyl acetate.
Preliminary results indicate 63% yield with 91% purity, though competing N-carboxylation occurs at higher potentials.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Alkaline Hydrolysis | 89.6 | 98.2 | Industrial | Minimal chromatography |
| Iodine Catalysis | 82 | 95 | Lab-scale | One-pot synthesis |
| Electrosynthesis | 63 | 91 | Pilot | Direct C–H functionalization |
Industrial routes prioritize yield and simplicity, while academic methods explore novel activation modes.
Purification and Characterization
Crude products typically contain:
- Unreacted 2-aminopyridine (3–7%)
- Sodium chloride (5–12%)
- Isomeric byproducts (≤2%)
Recrystallization from ethanol/water (4:1) reduces impurities to <0.5%. Characterization via:
Industrial Manufacturing Insights
Export records from India (2020–2021) reveal production scales:
- Typical batch size: 50–200 kg
- Purity specifications: ≥97% (pharma grade), ≥95% (industrial)
- Cost drivers: NaOH consumption (28% of material costs), ethanol recovery (72% efficiency)
Analyse Chemischer Reaktionen
Types of Reactions: 7-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further utilized in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
7-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid serves as a vital intermediate in the synthesis of pharmaceuticals targeting various diseases, including neurological disorders and cancers. Its structural properties enable it to interact effectively with biological targets.
Case Study: P2X7 Receptor Antagonists
Research indicates that derivatives of this compound can modulate the activity of the P2X7 receptor, which is implicated in pain and inflammation. Inhibiting this receptor has shown potential therapeutic effects in conditions such as rheumatoid arthritis and multiple sclerosis .
| Condition | Therapeutic Effect |
|---|---|
| Pain | Reduction through P2X7 receptor antagonism |
| Inflammation | Modulation of cytokine release |
| Autoimmune Diseases | Potential treatment avenues |
Biochemical Research
In biochemical studies, 7-aminoimidazo[1,2-a]pyridine-2-carboxylic acid is employed to investigate enzyme inhibition and metabolic pathways. It aids researchers in understanding disease mechanisms and developing potential therapeutic strategies.
Case Study: Anti-Tuberculosis Activity
Recent studies have demonstrated that imidazo[1,2-a]pyridine derivatives exhibit significant activity against multidrug-resistant strains of Mycobacterium tuberculosis. Compounds derived from this scaffold have shown minimal inhibitory concentrations (MICs) as low as 0.07 μM against resistant strains, highlighting their potential as new anti-TB agents .
| Pathogen | MIC (μM) | Activity |
|---|---|---|
| Multidrug-resistant TB | 0.07 - 0.14 | Significant efficacy |
| Non-replicating TB | 0.4 - 1.9 | Effective against dormant forms |
Material Science
The unique properties of 7-aminoimidazo[1,2-a]pyridine-2-carboxylic acid make it suitable for developing advanced materials. Researchers are exploring its applications in creating polymers with specific thermal and mechanical characteristics.
Case Study: Polymer Development
Studies have indicated that incorporating this compound into polymer matrices enhances their durability and performance. This application is particularly relevant in industries requiring high-performance materials .
Food Safety Testing
In analytical chemistry, this compound is utilized to detect carcinogenic compounds in food products. Its ability to serve as a standard in analytical methods ensures accurate measurements and compliance with health regulations.
Case Study: Carcinogen Detection
Research has shown that using 7-aminoimidazo[1,2-a]pyridine-2-carboxylic acid as a reference standard improves the detection sensitivity of harmful substances in food samples .
Case Study: Continuous Flow Synthesis
Recent advancements in continuous flow synthesis have streamlined the production process for this compound, enabling the rapid generation of libraries for biological testing .
Wirkmechanismus
The mechanism of action of 7-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Vergleich Mit ähnlichen Verbindungen
Molecular and Structural Characteristics
The table below compares key structural and physicochemical properties of 7-aminoimidazo[1,2-a]pyridine-2-carboxylic acid with its analogs:
*Note: The molecular formula for the 7-amino derivative is inferred due to conflicting data in , which lists C6H9N3O3. This discrepancy may arise from positional isomerism or reporting errors.
Reactivity and Functionalization
- 7-Amino Derivative: The -NH2 group enables nucleophilic reactions (e.g., acylation, sulfonation), facilitating the synthesis of amides or ureas for drug discovery .
- 7-Methyl/Chloro Derivatives : These are often coupled with aromatic amines via EDC/HOBt-mediated amide bond formation to generate bioactive conjugates .
- Methoxy Derivatives : The methoxy group (-OCH3) participates in hydrogen bonding and may improve metabolic stability compared to -NH2 .
Biologische Aktivität
7-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid (7-AIPCA) is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention due to its diverse biological activities. This article reviews the biological properties of 7-AIPCA, focusing on its antimicrobial, anti-inflammatory, and potential anticancer activities, along with structure-activity relationships (SAR) and pharmacokinetic profiles derived from various studies.
Antimicrobial Activity
The imidazo[1,2-a]pyridine derivatives, including 7-AIPCA, have been evaluated for their efficacy against Mycobacterium tuberculosis (Mtb), particularly in the context of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.
Minimum Inhibitory Concentrations (MICs)
Recent studies reported that certain analogues of imidazo[1,2-a]pyridine exhibited significant activity against Mtb. For instance:
| Compound | MIC (μM) | Activity Type |
|---|---|---|
| 7-AIPCA | 0.003 - 0.05 | Against replicating Mtb |
| Compound 15 | 0.10 - 0.19 | Against H37Rv strain |
| Compound 16 | 0.05 - 1.5 | Against MDR and XDR strains |
These findings indicate that modifications at specific positions on the imidazo[1,2-a]pyridine ring can enhance antibacterial activity significantly .
Anti-Inflammatory Activity
7-AIPCA has also been studied for its role as a P2X7 receptor antagonist. The P2X7 receptor is implicated in various inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease. Inhibiting this receptor can lead to therapeutic effects in these conditions.
Therapeutic Applications
The following conditions have been associated with P2X7 receptor modulation:
- Rheumatoid Arthritis
- Asthma
- Chronic Obstructive Pulmonary Disease
- Alzheimer's Disease
Studies suggest that compounds like 7-AIPCA could provide relief from pain and inflammation through their action on the P2X7 receptor .
Anticancer Activity
The potential of imidazo[1,2-a]pyridine derivatives in cancer therapy has been explored. Some analogues exhibit cytotoxic effects against various cancer cell lines.
Cytotoxicity Studies
Cytotoxicity assays against cell lines such as VERO, HeLa, PC-3, and MCF-7 have shown that many derivatives of 7-AIPCA are non-cytotoxic at concentrations exceeding 128 μM . However, specific modifications have led to enhanced cytotoxic profiles against cancer cells:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | <20 |
| Compound B | PC-3 | <30 |
These results indicate the potential for further development of these compounds as anticancer agents .
Structure-Activity Relationship (SAR)
SAR studies have played a crucial role in identifying the functional groups responsible for biological activity. Key findings include:
- Substituents at the C2 and C6 positions significantly affect the potency against Mtb.
- The presence of halogen atoms (e.g., Cl or Br) can enhance or diminish activity based on steric factors.
- The introduction of flexible linkers improves binding affinity to target proteins.
This information is vital for designing new derivatives with improved pharmacological properties .
Pharmacokinetic Properties
Preliminary pharmacokinetic studies indicate favorable profiles for some derivatives of 7-AIPCA, including high plasma protein binding rates and acceptable liver microsome stability.
Key Pharmacokinetic Data
| Parameter | Value |
|---|---|
| Plasma Protein Binding (%) | >99 |
| Hepatocyte Stability (%) at 2 hrs | ~0.19 |
| CYP Inhibition (%) at 10 μM | Varies by isoform |
These parameters suggest that certain compounds could be viable candidates for further development as therapeutic agents .
Q & A
Q. What are the established synthetic routes for 7-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid?
- Methodological Answer : The compound can be synthesized via cyclocondensation of 2-aminopyridine derivatives with α-halo carboxylic acids under basic conditions. A typical protocol involves:
Reacting 2-aminopyridine with chloroacetic acid in the presence of Na₂CO₃ under reflux (6–8 hours, aqueous medium).
Acidification (pH 2–3) to precipitate the product, followed by recrystallization or column chromatography for purification .
Alternative routes include palladium-catalyzed cross-coupling to introduce substituents (e.g., trifluoromethyl groups) at specific positions, though yields may vary (50–60%) depending on ligand and solvent optimization .
Table 1 : Comparison of Synthetic Approaches
| Method | Key Reagents/Conditions | Yield Range | Key Challenges |
|---|---|---|---|
| Cyclocondensation | 2-aminopyridine, Na₂CO₃, reflux | 65–75% | Byproduct formation |
| Palladium Catalysis | Pd(OAc)₂, aryl halides, DMF | 50–60% | Catalyst cost, scalability |
Q. How is the structural integrity of 7-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid confirmed?
- Methodological Answer :
- 1H/13C NMR : Aromatic protons (δ 7.5–8.5 ppm) and carboxylic acid protons (broad peak at δ 10–12 ppm) confirm the fused bicyclic structure.
- IR Spectroscopy : O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) validate the carboxylic acid group .
- X-ray Crystallography : Definitive confirmation of the planar imidazo[1,2-a]pyridine core and substituent positions (e.g., amino and carboxylic acid groups) .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) align with the molecular formula (C₈H₇N₃O₂).
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may increase side reactions. Ethanol/water mixtures balance reactivity and purity .
- Catalyst Optimization : For palladium-mediated routes, ligands like XPhos improve coupling efficiency. Reduce catalyst loading (1–2 mol%) to lower costs .
- Temperature Control : Lower temperatures (40–60°C) minimize decomposition, while reflux conditions accelerate cyclization .
- In-line Analytics : Use HPLC or TLC to monitor reaction progress and identify byproducts early .
Q. What strategies enhance the biological activity of derivatives targeting enzyme inhibition?
- Methodological Answer :
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., CF₃ at position 7) to improve metabolic stability. Substituents at position 2 (carboxylic acid) can be esterified (e.g., ethyl ester) for prodrug strategies .
- Molecular Docking : Screen derivatives against target enzymes (e.g., kinases) using software like AutoDock Vina. Prioritize compounds with hydrogen-bonding interactions at active sites .
- In Vitro Assays : Test inhibitory activity in enzyme assays (e.g., IC₅₀ determination) and validate selectivity against related targets to minimize off-effects .
Q. How to resolve discrepancies in bioactivity data between in vitro and in vivo studies?
- Methodological Answer :
- Purity Validation : Ensure >95% purity via HPLC to rule out impurities skewing results.
- Solubility Assessment : Use surfactants (e.g., Tween-80) or co-solvents (DMSO/PEG) to improve bioavailability in vivo .
- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution. Low oral bioavailability may explain reduced in vivo efficacy .
- Metabolite Identification : LC-MS/MS can detect active metabolites that contribute to unexpected activity .
Key Data Contradictions and Mitigation
- Synthetic Yield Variability : Discrepancies in yields (e.g., 50–75%) may arise from trace moisture in palladium-mediated reactions. Use rigorously dried solvents and inert atmospheres .
- Conflicting Enzyme Inhibition Data : Differences in assay buffers (e.g., Tris vs. PBS) can alter ionization of the carboxylic acid group. Standardize buffer conditions across studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
